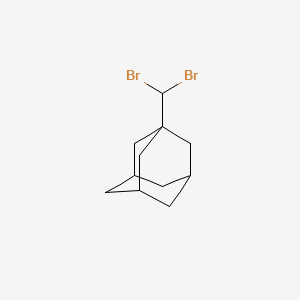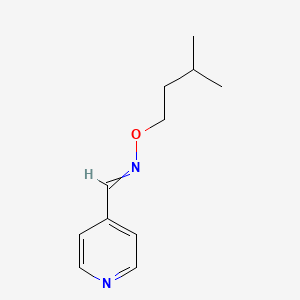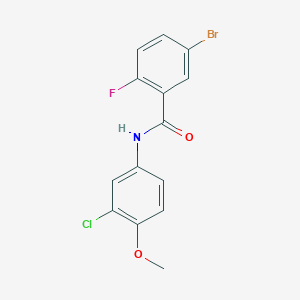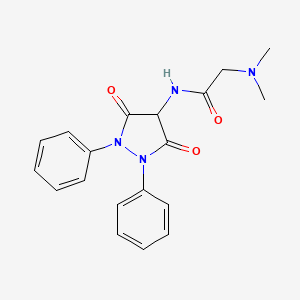
3-(4-Nitrobenzoyl)oxybutan-2-yl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Nitrobenzoyl)oxybutan-2-yl 4-nitrobenzoate is an organic compound characterized by the presence of two nitrobenzoyl groups attached to a butan-2-yl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrobenzoyl)oxybutan-2-yl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with butan-2-ol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified using recrystallization techniques to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Nitrobenzoyl)oxybutan-2-yl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Carboxylic acids and alcohols.
Substitution: Substituted nitrobenzoyl derivatives.
Applications De Recherche Scientifique
3-(4-Nitrobenzoyl)oxybutan-2-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitro groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Nitrobenzoyl)oxybutan-2-yl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester groups facilitate the compound’s incorporation into larger molecular structures, enhancing its functionality .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Nitrobenzoyl)oxy-1,4-dioxan-2-yl 4-nitrobenzoate
- 4-[(3-Nitrobenzoyl)oxy]phenyl 3-nitrobenzoate
- 2-(4-Nitrobenzoyl)hydrazinecarbodithioic acid derivatives
Uniqueness
3-(4-Nitrobenzoyl)oxybutan-2-yl 4-nitrobenzoate is unique due to its dual nitrobenzoyl groups and butan-2-yl backbone, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the development of new therapeutic agents .
Propriétés
Numéro CAS |
93874-34-1 |
|---|---|
Formule moléculaire |
C18H16N2O8 |
Poids moléculaire |
388.3 g/mol |
Nom IUPAC |
3-(4-nitrobenzoyl)oxybutan-2-yl 4-nitrobenzoate |
InChI |
InChI=1S/C18H16N2O8/c1-11(27-17(21)13-3-7-15(8-4-13)19(23)24)12(2)28-18(22)14-5-9-16(10-6-14)20(25)26/h3-12H,1-2H3 |
Clé InChI |
GBHHDWSSOJAWDH-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one](/img/structure/B11960313.png)







![4-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)-1,2-benzenediol](/img/structure/B11960345.png)
![1-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethanone](/img/structure/B11960350.png)


![Isopropyl (2Z)-7-methyl-5-(4-methylphenyl)-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960375.png)
![Benzenamine, 4-butyl-N-[(4-ethylphenyl)methylene]-](/img/structure/B11960383.png)
